molecular formula C6H7FIN B3030038 4-Fluoroaniline Hydroiodide CAS No. 85734-19-6

4-Fluoroaniline Hydroiodide

Cat. No.: B3030038
CAS No.: 85734-19-6
M. Wt: 239.03 g/mol
InChI Key: FJFIJIDZQADKEE-UHFFFAOYSA-N
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Description

4-Fluoroaniline Hydroiodide is an organofluorine compound with the molecular formula C₆H₆FN·HI. It is a derivative of aniline where a fluorine atom is substituted at the para position of the benzene ring, and it forms a hydroiodide salt. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoroaniline Hydroiodide can be synthesized through the hydrogenation of 4-nitrofluorobenzene in the presence of a catalyst. The reaction typically involves the use of a transition metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures . The resulting 4-fluoroaniline is then reacted with hydroiodic acid to form the hydroiodide salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the continuous hydrogenation of 4-nitrofluorobenzene in a flow reactor, followed by the addition of hydroiodic acid in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroaniline Hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Fluoroaniline Hydroiodide involves its interaction with biological molecules. The fluorine atom in the compound enhances its binding affinity to various enzymes and receptors, making it a potent inhibitor or activator in biochemical pathways. The compound can form hydrogen bonds and van der Waals interactions with its molecular targets, leading to its biological effects .

Comparison with Similar Compounds

4-Fluoroaniline Hydroiodide can be compared with other fluoroaniline derivatives such as:

Uniqueness

The unique aspect of this compound lies in its para-substituted fluorine atom, which imparts distinct electronic properties and reactivity compared to its ortho and meta counterparts. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-fluoroaniline;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN.HI/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFIJIDZQADKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)F.I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85734-19-6
Record name 4-Fluoroaniline Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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